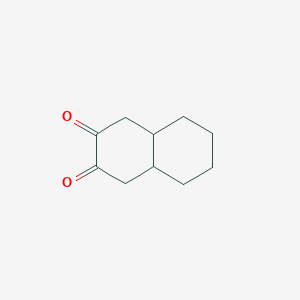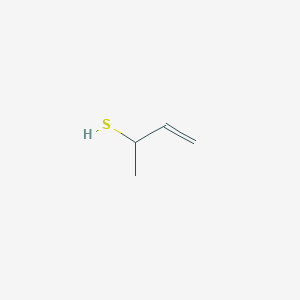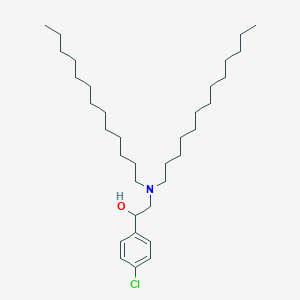
(3-Methylpentan-2-ylideneamino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpentan-2-ylideneamino)thiourea is an organosulfur compound with the molecular formula C7H15N3S. It is a derivative of thiourea, characterized by the presence of a thiourea group attached to a 3-methylpentan-2-ylideneamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-ylideneamino)thiourea typically involves the reaction of 3-methylpentan-2-ylideneamine with thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentan-2-ylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiourea compounds .
Scientific Research Applications
(3-Methylpentan-2-ylideneamino)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methylpentan-2-ylideneamino)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, thiourea, shares similar structural features but lacks the 3-methylpentan-2-ylideneamino moiety.
1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds have similar thiourea groups but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
(3-Methylpentan-2-ylideneamino)thiourea is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
6318-50-9 |
|---|---|
Molecular Formula |
C7H15N3S |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
(3-methylpentan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C7H15N3S/c1-4-5(2)6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11) |
InChI Key |
UNNYJSFTDNGZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)
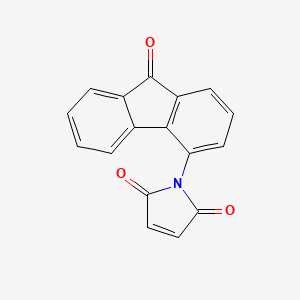
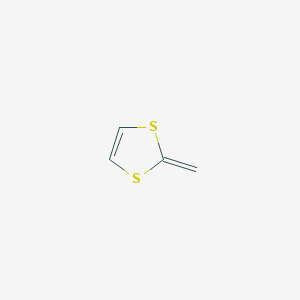
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)

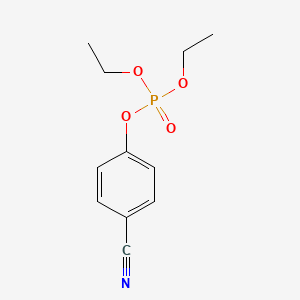
![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
acetic acid](/img/structure/B14725083.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)
